N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-445167, also known as 3DP-10017, is a small molecule drug developed by Johnson & Johnson. It is a dual inhibitor of thrombin and factor Xa, which are key proteolytic enzymes in the blood coagulation cascade. This compound was advanced into human clinical studies due to its potent antithrombotic activity .
Preparation Methods
The synthesis of RWJ-445167 involves the use of an oxyguanidine group for interaction with Asp-189 in the S1 subsite of thrombin. The preparation methods include the synthesis of various guanidine derivatives, such as carbamate, imidate, and alkyl or acyl derivatives . The industrial production methods involve complexing the compound with sodium lauryl sulfate to improve its bioavailability. This complex is then incorporated into an in situ gelling muco-adhesive carrier for formulation characterization .
Chemical Reactions Analysis
RWJ-445167 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxyguanidine group, resulting in different reduced forms of the compound.
Substitution: Substitution reactions involving the replacement of functional groups within the molecule can be carried out to create derivatives with altered properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified versions of RWJ-445167 with altered pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
RWJ-445167 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the interactions of oxyguanidine groups with proteolytic enzymes.
Biology: The compound is utilized in research on blood coagulation and thrombotic disorders.
Medicine: RWJ-445167 is investigated for its potential as an oral anticoagulant to complement or replace existing therapeutics like warfarin and heparin.
Industry: The compound’s unique properties make it a candidate for developing new anticoagulant drugs with improved bioavailability and efficacy
Mechanism of Action
RWJ-445167 exerts its effects by inhibiting thrombin and factor Xa. Thrombin and factor Xa are key enzymes in the blood coagulation cascade, and their inhibition prevents the formation of blood clots. The oxyguanidine group in RWJ-445167 interacts with Asp-189 in the S1 subsite of thrombin, leading to potent antithrombotic activity. The compound has a Ki of 4.0 nM for thrombin and 230 nM for factor Xa .
Comparison with Similar Compounds
RWJ-445167 is unique due to its dual inhibition of thrombin and factor Xa. Similar compounds include:
Ximelagatran: An oral direct thrombin inhibitor that was withdrawn from medical use due to liver toxicity.
Argatroban: A direct thrombin inhibitor used in clinical practice.
Rivaroxaban: An oral factor Xa inhibitor used as an anticoagulant.
Compared to these compounds, RWJ-445167 offers the advantage of dual inhibition, which may result in enhanced antithrombotic efficacy .
Properties
Molecular Formula |
C18H24N6O5S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C18H24N6O5S/c1-12-4-3-5-14(10-12)30(27,28)23-15-7-6-13(2)24(17(15)26)11-16(25)21-8-9-29-22-18(19)20/h3-7,10,23H,8-9,11H2,1-2H3,(H,21,25)(H4,19,20,22) |
InChI Key |
GHCPCZIUEYRYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(N(C2=O)CC(=O)NCCON=C(N)N)C |
Synonyms |
3DP 10017 3DP-10017 RWJ 445167 RWJ-445167 RWJ445167 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.